molecular formula C26H28N2O4 B11036856 N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide

N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide

Cat. No.: B11036856
M. Wt: 432.5 g/mol
InChI Key: GIJPLCAQBGZMCW-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various substitution reactions. The final step usually involves the formation of the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential pharmacological properties. The quinoline core is known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the quinoline core and the acetamide linkage suggests that it could interact with biological targets in a specific manner, leading to potential drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, its structural features might be exploited in the design of novel polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is likely related to its ability to interact with specific molecular targets. The quinoline core can bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetamide linkage might also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core.

    Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is unique due to the specific arrangement of its functional groups. The combination of the ethoxyphenyl and methylphenyl groups with the quinoline core and acetamide linkage provides a distinct chemical profile that could lead to unique biological activities and applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide

InChI

InChI=1S/C26H28N2O4/c1-3-32-20-10-8-19(9-11-20)27-25(30)15-18-12-22-23(28-26(18)31)13-17(14-24(22)29)21-7-5-4-6-16(21)2/h4-11,17-18H,3,12-15H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

GIJPLCAQBGZMCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2CC3=C(CC(CC3=O)C4=CC=CC=C4C)NC2=O

Origin of Product

United States

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